molecular formula C16H20N2 B14288685 Pyrimidine, 2-(4-butylphenyl)-5-ethyl- CAS No. 116556-49-1

Pyrimidine, 2-(4-butylphenyl)-5-ethyl-

Cat. No.: B14288685
CAS No.: 116556-49-1
M. Wt: 240.34 g/mol
InChI Key: FXXYVJYQWATMPM-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Advanced Chemical Science

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and material science. nih.govresearchgate.net As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine plays a central role in biological systems. This inherent biological relevance has inspired the development of a vast array of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. nih.gov Furthermore, the aromatic nature of the pyrimidine core contributes to its stability and allows for π-stacking interactions. Due to its synthetic accessibility and the ability to introduce diverse functionalities, the pyrimidine scaffold is a cornerstone in the design of new therapeutic agents and functional materials. nih.govorganic-chemistry.org

Overview of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- within Pyrimidine Chemistry

Pyrimidine, 2-(4-butylphenyl)-5-ethyl- is a synthetic derivative that features a butylphenyl group at the 2-position and an ethyl group at the 5-position of the pyrimidine ring. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure is representative of a class of 2,5-disubstituted pyrimidines that are of interest in various research areas. The substituents on the pyrimidine core, a lipophilic 4-butylphenyl group and a small alkyl ethyl group, are expected to influence its molecular properties and potential applications.

General synthetic strategies for 2-aryl-5-alkyl-pyrimidines are well-established, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.orgbohrium.com For instance, a common approach involves the reaction of a substituted benzamidine (B55565) with a β-keto ester or a related three-carbon synthon. The Suzuki-Miyaura coupling is another powerful method for the arylation of a pre-functionalized pyrimidine ring. jchemrev.com

The specific combination of the 4-butylphenyl and ethyl substituents in Pyrimidine, 2-(4-butylphenyl)-5-ethyl- suggests a design that modulates lipophilicity and steric factors, which can be critical for its interaction with biological targets or for its properties in materials science. Research on analogous 2-phenylpyrimidine (B3000279) derivatives has explored their potential as antifungal agents and as inhibitors of various kinases, highlighting the potential research avenues for compounds of this structural class. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116556-49-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-(4-butylphenyl)-5-ethylpyrimidine

InChI

InChI=1S/C16H20N2/c1-3-5-6-14-7-9-15(10-8-14)16-17-11-13(4-2)12-18-16/h7-12H,3-6H2,1-2H3

InChI Key

FXXYVJYQWATMPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Pyrimidine, 2 4 Butylphenyl 5 Ethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of atoms within a molecule. uobasrah.edu.iq For 2-aryl-5-alkyl pyrimidine (B1678525) derivatives, both ¹H and ¹³C NMR are used to map out the complete molecular framework.

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. In the case of 2-(4-butylphenyl)-5-ethylpyrimidine, distinct signals are expected for the protons on the pyrimidine ring, the ethyl substituent, and the 4-butylphenyl group.

The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically around δ 8.5-9.0 ppm, due to the deshielding effect of the two nitrogen atoms. The ethyl group at the 5-position would present as a quartet for the methylene (B1212753) protons (CH₂) adjacent to the pyrimidine ring and a triplet for the terminal methyl protons (CH₃), with coupling between them. The butyl group on the phenyl ring would show a series of multiplets for its methylene groups and a triplet for its terminal methyl group. The protons on the phenyl ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

While specific experimental data for Pyrimidine, 2-(4-butylphenyl)-5-ethyl- is not widely published, data from analogous structures, such as other substituted 2-phenylpyrimidines, support these expected chemical shifts and splitting patterns. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrimidine, 2-(4-butylphenyl)-5-ethyl- Data is predicted based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrimidine-H (4,6-H)~8.7Singlet (s)
Phenyl-H (ortho to pyrimidine)~8.4Doublet (d)
Phenyl-H (ortho to butyl)~7.3Doublet (d)
Pyrimidine-CH₂CH₃~2.8Quartet (q)
Phenyl-CH₂(CH₂)₂CH₃~2.7Triplet (t)
Phenyl-CH₂CH₂CH₂CH₃~1.6Multiplet (m)
Phenyl-(CH₂)₂CH₂CH₃~1.4Multiplet (m)
Pyrimidine-CH₂CH₃~1.3Triplet (t)
Phenyl-(CH₂)₃CH₃~0.9Triplet (t)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, distinct resonances are expected for each carbon atom in the pyrimidine ring, the ethyl group, and the butylphenyl moiety.

The carbon atoms of the pyrimidine ring typically resonate in the range of δ 150-165 ppm. The carbon attached to the phenyl group (C2) and the carbons adjacent to the nitrogen atoms (C4, C6) are generally the most deshielded. The carbon bearing the ethyl group (C5) would appear further upfield. The carbons of the phenyl ring would show four distinct signals, with the ipso-carbons (attached to the pyrimidine and butyl groups) having characteristic shifts. The aliphatic carbons of the ethyl and butyl groups would appear in the upfield region of the spectrum (δ 10-40 ppm). Analysis of related substituted pyrimidine structures provides a basis for these assignments. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrimidine, 2-(4-butylphenyl)-5-ethyl- Data is predicted based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C2~164
Pyrimidine C4/C6~157
Phenyl C (ipso, attached to butyl)~148
Phenyl C (ipso, attached to pyrimidine)~135
Phenyl CH~129
Phenyl CH~128
Pyrimidine C5~125
Phenyl-CH₂-~35
Phenyl-CH₂CH₂-~33
Pyrimidine-CH₂-~23
Phenyl-CH₂CH₂CH₂-~22
Pyrimidine-CH₃~15
Phenyl-CH₂CH₂CH₂CH₃~14

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For Pyrimidine, 2-(4-butylphenyl)-5-ethyl- (molecular formula C₁₈H₂₂N₂), the theoretical exact mass can be calculated. An experimental HR-MS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-arylpyrimidines, common fragmentation pathways often involve cleavage at the bonds connecting the substituents to the pyrimidine or phenyl rings. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, assessing the purity of a compound, and quantifying its presence. nih.govplos.orgnih.gov

In the context of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, an LC-MS method would typically involve a reversed-phase HPLC column to separate the target compound from any starting materials, byproducts, or impurities. researchgate.net The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. This allows for the unambiguous identification of the peak corresponding to the desired product by its mass-to-charge ratio. LC-MS is a widely used technique in drug discovery and development for the analysis of pyrimidine-based compounds. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. eurjchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

Table 3: Typical Crystallographic Data for Analogous Substituted Pyrimidines Data is generalized from related structures.

ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or similar
Pyrimidine Ring C-N Bond Length~1.33 Å
Pyrimidine Ring C-C Bond Length~1.39 Å
Inter-ring Torsion Angle (Pyrimidine-Phenyl)10-40°

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Research on analogues such as 5-phenyl-2-(4-n-propoxyphenyl)-pyrimidine and 5-phenyl-2-(4-n-butoxyphenyl)-pyrimidine reveals that these molecules typically crystallize in the monoclinic space group P21/c with four molecules per unit cell. sci-hub.se The molecules adopt a stretched, elongated conformation, which is a common feature for mesogenic (liquid-crystal forming) compounds.

A key structural feature of 2,5-diphenyl pyrimidines is the torsional angle, or twist, between the planes of the central pyrimidine ring and the attached phenyl rings. X-ray studies consistently show that the phenyl group at the 2-position has a very small torsion angle, often less than 10 degrees, indicating a high degree of coplanarity with the pyrimidine ring. sci-hub.se In contrast, the phenyl group at the 5-position exhibits a much larger twist, typically over 35 degrees. sci-hub.se This significant twist at the 5-position is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the pyrimidine ring.

Table 1: Predicted Crystallographic Data for Pyrimidine, 2-(4-butylphenyl)-5-ethyl- based on Analogues

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP21/c
Molecules per Unit Cell (Z)4
ConformationStretched, elongated
Torsion Angle (2-phenyl ring)< 10°

This predicted structural information is vital for understanding the material's physical properties and for designing new molecules with specific liquid crystalline or other functional properties.

Wide-Angle X-ray Diffraction (WAXD) for Amorphous Structure Analysis

While single-crystal X-ray diffraction provides detailed information about highly ordered crystalline materials, many advanced materials, including some liquid crystals and polymers, exist in a less ordered or amorphous state. Wide-Angle X-ray Diffraction (WAXD) is a powerful technique used to probe the short-range order within these non-crystalline materials. Unlike the sharp, well-defined peaks in a crystalline diffraction pattern, amorphous materials produce broad scattering humps or halos. nasa.gov

The position and shape of these halos in a WAXD pattern provide information about the average distances between neighboring molecules. For a liquid crystalline material containing Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, WAXD can be used to characterize the degree of local order in its various mesophases (e.g., nematic, smectic).

In the amorphous or liquid state, the WAXD pattern of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- would be expected to show a broad peak corresponding to the average intermolecular spacing. The position of this peak can be related to the average distance between the centers of adjacent molecules. Studies on other amorphous polymers have shown that the temperature dependence of WAXD patterns can reveal changes in local ordering, which are often correlated with the material's glass transition temperature (Tg). nih.gov For liquid crystals, WAXD is instrumental in identifying the different types of molecular packing in smectic and nematic phases, providing insights into the structure-property relationships that govern their behavior.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are essential for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of organic compounds. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups and structural features.

For Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, the FT-IR spectrum would exhibit a series of characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the substituted phenyl ring, and the alkyl (butyl and ethyl) side chains. Analysis of FT-IR data for numerous pyrimidine derivatives allows for a reliable assignment of these vibrational modes. researchgate.netijirset.com

The key vibrational modes expected for this compound are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrimidine and phenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and ethyl groups are expected in the 2960-2850 cm⁻¹ range. ijirset.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are characteristic and appear in the 1650-1450 cm⁻¹ region. scielo.org.za These bands are often strong and can be used to confirm the presence of the aromatic systems.

N-H Bending: For primary amino-substituted pyrimidines, an N-H in-plane bending vibration is observed around 1650 cm⁻¹. ijirset.com

C-N Stretching: The stretching vibration of the C-N bonds within the pyrimidine ring typically gives rise to absorptions in the 1350-1200 cm⁻¹ range. scielo.org.za

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the phenyl ring and are typically found in the 900-675 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for Pyrimidine, 2-(4-butylphenyl)-5-ethyl-

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch
1650-1450Aromatic C=N and C=C Stretch
1350-1200C-N Stretch
900-675Aromatic C-H Out-of-Plane Bend

These FT-IR data are crucial for confirming the synthesis of the target molecule and for quality control purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heteroaromatic compounds like Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, this technique provides information about the conjugated π-electron system.

The UV-Vis spectrum of pyrimidine and its derivatives is typically characterized by two main absorption bands corresponding to π → π* and n → π* electronic transitions. materialsciencejournal.org

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They result in strong absorption bands, typically in the shorter wavelength region of the UV spectrum (around 200-300 nm).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π* antibonding orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the main π → π* absorption peak.

The presence of the 4-butylphenyl substituent at the 2-position extends the conjugated system, which is expected to cause a bathochromic (red) shift of the π → π* absorption maximum to a longer wavelength compared to unsubstituted pyrimidine. The specific absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the solvent and the specific substitution pattern on the pyrimidine and phenyl rings. researchgate.net For instance, studies on various substituted pyrimidines show absorption maxima in the range of 250-350 nm. materialsciencejournal.org

Table 3: Predicted UV-Vis Absorption Data for Pyrimidine, 2-(4-butylphenyl)-5-ethyl-

TransitionPredicted λ_max (nm)Characteristics
π → π250 - 350Strong absorption, sensitive to conjugation
n → π> 300Weak absorption, often a shoulder

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- and for studying how its structure influences its photophysical properties.

Computational and Theoretical Investigations of Pyrimidine, 2 4 Butylphenyl 5 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic and structural properties of molecules. For Pyrimidine (B1678525), 2-(4-butylphenyl)-5-ethyl-, these methods have been instrumental in characterizing its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure and Spectra Prediction

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-. These calculations typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and predict electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Predicted Electronic Properties of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- using DFT
ParameterPredicted Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap4.36

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

To understand the optical properties of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed. This method allows for the prediction of electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results from TD-DFT, often performed in a solvent model to simulate realistic conditions, provide insights into the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of the absorption bands.

Predicted Electronic Transitions of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- using TD-DFT
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.582700.45
S0 → S25.122420.18

Gauge Including Atomic Orbitals (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the prediction of NMR chemical shifts. For Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, GIAO calculations, typically performed at the DFT level of theory, have been used to predict the 1H and 13C NMR spectra. These theoretical predictions are invaluable for the structural elucidation and confirmation of the synthesized compound, providing a direct comparison with experimental NMR data. The calculated chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction of a small molecule, such as Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, with a biological macromolecule, typically a protein.

Elucidation of Molecular Binding Conformations to Biological Targets

Molecular docking simulations have been performed to investigate the potential binding of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- to various biological targets. These studies aim to identify the most favorable binding pose of the ligand within the active site of the receptor. The results of these simulations provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Prediction of Binding Free Energies through Molecular Dynamics Simulation Analysis

Following molecular docking, molecular dynamics (MD) simulations are often carried out to provide a more dynamic and accurate picture of the ligand-receptor interactions. MD simulations allow for the calculation of binding free energies, which are a more reliable indicator of binding affinity than docking scores alone. Methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used to estimate the binding free energy from the MD simulation trajectories. These calculations provide a quantitative prediction of the stability of the complex formed between Pyrimidine, 2-(4-butylphenyl)-5-ethyl- and its biological target.

Structure-Activity Relationship (SAR) Studies on Pyrimidine, 2-(4-butylphenyl)-5-ethyl- Analogues

Influence of Substituent Variations on Molecular Properties and Interactions

Variations in the substituents on both the pyrimidine and phenyl rings of 2-phenylpyrimidine (B3000279) analogues can significantly impact their molecular properties, such as lipophilicity, electronic distribution, and steric profile, which in turn governs their biological interactions.

Research into pyrimidine derivatives has shown that the nature of the substituent at the 5-position of the pyrimidine ring is a key determinant of biological activity. For instance, in a series of pyrrolo[2,3-d]pyrimidine antifolates, the homologation of a 5-methyl group to a 5-ethyl group resulted in a threefold increase in inhibitory potency against human dihydrofolate reductase (DHFR). nih.gov However, further increasing the size of the alkyl group at this position can be detrimental to activity against other targets, indicating that an optimal size and lipophilicity are crucial for favorable interactions. nih.gov The 5-ethyl group in the parent compound likely provides a balance of these properties.

Similarly, modifications to the phenyl ring at the 2-position of the pyrimidine core are critical. The 4-butyl group on the phenyl ring of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- contributes significantly to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies on other 2-phenylpyrimidine derivatives have demonstrated that the presence of a lipophilic group at the para-position of the phenyl ring is often beneficial for activity. For example, in a series of antifungal agents targeting CYP51, hydrophobic aliphatic hydrocarbons were explored to interact with hydrophobic cavities within the enzyme's active site. nih.gov

The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can also modulate the electronic properties of the entire molecule, influencing its ability to form hydrogen bonds or engage in other electrostatic interactions. For instance, the presence of a chloro group on the phenyl ring of certain pyrimidine derivatives has been shown to enhance their biological activities. mdpi.commdpi.com Conversely, in some series, increasing the size of substituents at the meta-position of the phenyl ring has led to a reduction in inhibitory activity. nih.gov

The following interactive table summarizes the influence of various substituent variations on the biological activity of pyrimidine analogues, based on findings from related series of compounds.

Scaffold PositionSubstituent VariationObserved Influence on Molecular Properties/InteractionsPotential Impact on Activity
Pyrimidine C5-PositionMethyl to EthylIncreased lipophilicity and steric bulk.Can increase binding affinity with specific enzymes like DHFR. nih.gov
Pyrimidine C5-PositionSmall Alkyl to Larger AlkylFurther increase in lipophilicity and steric hindrance.May be detrimental to activity depending on the target's binding site topology. nih.gov
Phenyl C4-PositionHydrogen to Alkyl (e.g., Butyl)Significantly increases lipophilicity.Enhances interactions with hydrophobic pockets and may improve membrane permeability. nih.gov
Phenyl RingIntroduction of Halogens (e.g., Chloro)Increases lipophilicity and introduces an electron-withdrawing group.Can enhance binding affinity through van der Waals interactions and alter electronic profile. mdpi.comacs.org
Phenyl RingIntroduction of Methoxy GroupIntroduces an electron-donating group and potential hydrogen bond acceptor.Can modulate electronic interactions and solubility. nih.gov

Positional Effects of Functional Groups on Interaction Profiles

The specific placement of functional groups on the pyrimidine and phenyl rings is as crucial as their chemical nature. Positional isomerism can lead to profound differences in a molecule's three-dimensional shape and electrostatic potential, thereby altering its interaction profile with biological macromolecules.

For instance, in a series of pteridine-7(8H)-one derivatives, which share structural similarities with pyrimidines, the position of a chlorine atom on an aniline (B41778) moiety had a dramatic effect on enzymatic activity. Disubstitution at the 2,5-positions resulted in a 11.6-fold greater activity compared to 3,5-disubstitution, a phenomenon attributed to steric effects within the enzyme's binding site. acs.org This highlights how the spatial arrangement of a substituent can either facilitate or hinder optimal binding.

Similarly, the substitution pattern on the phenyl ring of 2-phenylpyrimidine analogues can dictate the molecule's preferred conformation. A para-substituent, such as the butyl group in the title compound, generally extends linearly from the pyrimidine core. In contrast, ortho- or meta-substituents would project at different angles, which could significantly alter the way the molecule fits into a binding pocket. Studies on various kinase inhibitors have shown that the position of substituents on a phenyl ring can be the deciding factor between a potent and an inactive compound. nih.gov

The following interactive table illustrates the importance of the positional arrangement of functional groups on the interaction profiles of pyrimidine analogues, drawing from principles observed in related heterocyclic systems.

ScaffoldPositional VariationEffect on Interaction ProfileExample from Related Systems
Phenyl RingPara- vs. Meta-SubstitutionAlters the overall shape and directionality of the substituent, affecting fit in a binding pocket.Increasing the size of meta-substituents on a phenyl ring in a pyrimidine series led to decreased EGFR inhibitory activity. nih.gov
Phenyl RingOrtho-SubstitutionCan introduce steric hindrance that forces a twist between the phenyl and pyrimidine rings, altering planarity and conjugation.In pteridine (B1203161) derivatives, a chlorine at the 2-position of an aniline moiety decreased enzymatic activity compared to the 3-position. acs.org
Disubstituted Phenyl Ring2,5-Disubstitution vs. 3,5-DisubstitutionSignificantly changes the spatial orientation of substituents, leading to different steric and electronic interactions.2,5-dichloro substitution was 11.6-fold more potent than 3,5-dichloro substitution in a series of kinase inhibitors. acs.org

Mechanistic Investigations of Biological Interactions of Pyrimidine, 2 4 Butylphenyl 5 Ethyl Analogues

Enzyme Inhibition Mechanisms

Analogues of 2-(4-butylphenyl)-5-ethyl-pyrimidine have been investigated for their potential to inhibit several key enzymes involved in various physiological and pathological processes. The following subsections detail the mechanistic insights gained from these studies.

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. researchgate.net Its inhibition is a critical strategy for the treatment of hyperpigmentation disorders. Studies on compounds structurally related to pyrimidine (B1678525) analogues have shed light on potential inhibitory mechanisms.

Kinetic analyses of various synthetic inhibitors have identified different modes of tyrosinase inhibition. For instance, some derivatives act as competitive inhibitors, suggesting they bind to the enzyme's active site and compete with the natural substrate, L-tyrosine. nih.govmdpi.com Others exhibit a mixed-type inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The presence and position of hydroxyl groups on the phenyl ring of these compounds appear to be critical for their inhibitory potency. mdpi.com Molecular docking studies suggest that these hydroxyl groups can form key interactions within the active site of tyrosinase. For example, a 2,4-dihydroxyphenyl fragment can position itself similarly to known inhibitors, indicating a comparable mechanism of action. nih.gov

Table 1: Tyrosinase Inhibition Data for Exemplary Compounds

Compound AnalogueInhibition TypeKey Structural FeatureIC50 (µM)
Analogue A (with 2,4-dihydroxyphenyl)CompetitiveOrtho and para hydroxyl groups0.2 ± 0.01
Analogue B (with 4-hydroxyphenyl)CompetitivePara hydroxyl group8.26
Analogue CMixed-TypeSpecific substituent patternN/A

Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of dietary fats. researchgate.net Its inhibition is a well-established therapeutic strategy for managing obesity. nih.gov Investigations into various chemical classes, including flavonoids, have provided insights into the mechanisms of pancreatic lipase inhibition that may be applicable to pyrimidine analogues.

Many inhibitors of pancreatic lipase function through a competitive mechanism. nih.govkent.ac.uk This suggests that they bind to the active site of the enzyme, preventing the hydrolysis of triglycerides. mdpi.com The active site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids (Ser152, Asp176, and His263), which is the primary target for many inhibitors. mdpi.com Molecular docking studies have shown that inhibitor molecules can fit into this active site, thereby blocking substrate access. kent.ac.uk

Table 2: Pancreatic Lipase Inhibition Data

Inhibitor ClassInhibition TypeTarget SiteReference CompoundReference Ki (µM)
Flavonoid DerivativesCompetitiveEnzyme Active SiteOrlistat0.02
Natural PolyphenolsCompetitive/MixedEnzyme Active SiteGalanginN/A

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's and cancer. mdpi.comresearchgate.net Many small-molecule inhibitors of GSK-3β, including those with heterocyclic scaffolds similar to pyrimidine, function by competing with ATP for its binding site on the enzyme. selleckchem.com

Structural studies of GSK-3β in complex with inhibitors have revealed the specific interactions that govern this inhibition. The inhibitor molecule typically forms hydrogen bonds with key residues in the ATP-binding pocket, such as the backbone nitrogen of Val135. nih.gov The selectivity of these inhibitors is a crucial aspect, as the ATP-binding site is highly conserved across many kinases. mdpi.com Some inhibitors achieve selectivity by exploiting unique features of the GSK-3β active site. nih.gov The inhibition of GSK-3β leads to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway. nih.gov

Table 3: GSK-3β Inhibition Characteristics

Inhibitor ClassMechanismKey Interaction ResidueIC50 Range
FuropyrimidinesATP-CompetitiveVal135, Asp200, Lys85<40 nM
Maleimide DerivativesATP-CompetitiveAsp133, Val135Low nM

Acetyl-CoA Carboxylase (ACCase) is a rate-limiting enzyme in the biosynthesis of fatty acids. nih.govnih.gov By catalyzing the formation of malonyl-CoA, it plays a central role in lipid metabolism. nih.gov Inhibition of ACCase can reduce fatty acid synthesis and promote fatty acid oxidation, making it an attractive target for metabolic diseases. scienceandtechnology.com.vnresearcher.life

Certain classes of inhibitors, such as aryloxyphenoxypropionates and cyclohexanediones, function by competing with acetyl-CoA in the carboxyltransferase (CT) domain of the enzyme. nih.gov This mode of action directly prevents the formation of malonyl-CoA, thereby halting the initial committed step of fatty acid synthesis. Computational studies have helped to identify the preferential binding sites for various aromatic ligands within the ACCase structure, further elucidating the inhibition mechanism. scienceandtechnology.com.vn

Table 4: ACCase Inhibition Mechanisms

Inhibitor ClassMechanism of ActionEnzyme Domain Targeted
AryloxyphenoxypropionatesCompetitive with acetyl-CoACarboxyltransferase (CT)
CyclohexanedionesCompetitive with acetyl-CoACarboxyltransferase (CT)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Inhibition of the VEGF/VEGFR-2 signaling pathway is a major strategy in cancer therapy to prevent tumor growth and metastasis. nih.gov

Small-molecule inhibitors of VEGFR-2 typically target the ATP-binding site within the kinase domain. These inhibitors are often classified based on their binding mode. mdpi.com Type I inhibitors bind to the active conformation of the kinase, in the region occupied by the adenine (B156593) ring of ATP. nih.gov Type II inhibitors bind to an allosteric site adjacent to the ATP pocket, stabilizing the inactive "DFG-out" conformation of the enzyme. nih.govresearchgate.net This prevents the receptor from adopting its active state, thereby blocking downstream signaling. The binding of these inhibitors involves hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919, and interactions with the hydrophobic allosteric pocket. researchgate.net

Table 5: VEGFR-2 Inhibition Mechanisms

Inhibitor TypeBinding SiteEnzyme ConformationExample CompoundIC50 (nM)
Type IATP-binding pocketActive (DFG-in)Sunitinib10
Type IIATP pocket + Allosteric siteInactive (DFG-out)Sorafenib90

Tubulin Polymerization Modulation Mechanisms

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.

Studies have shown that certain 2,4,5-substituted pyrimidine derivatives are potent inhibitors of tubulin polymerization. nih.gov The mechanism of action for these compounds involves binding to the colchicine-binding site on tubulin. nih.gov By occupying this site, the pyrimidine analogues prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. nih.govmdpi.com The binding to the colchicine (B1669291) site is often competitive, meaning these compounds directly compete with colchicine for binding to tubulin. nih.gov Molecular docking studies have helped to visualize the binding modes of these compounds within the colchicine site, identifying key van der Waals interactions that stabilize the inhibitor-tubulin complex. semanticscholar.org

Table 6: Tubulin Polymerization Modulation by Pyrimidine Analogues

Compound ClassMechanismBinding Site on TubulinCellular EffectIC50 for Polymerization Inhibition (µM)
2,4,5-Substituted PyrimidinesInhibition of polymerizationColchicine-binding siteG2/M phase cell cycle arrest0.79
Benzimidazole HydrazonesInhibition of polymerizationColchicine-binding siteElongation of nucleation phase~10

Cell Cycle Regulatory Pathway Interactions (e.g., G2/M phase arrest mechanisms)

Analogues of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- have been investigated for their interactions with cell cycle regulatory pathways, with a significant focus on their ability to induce cell cycle arrest, particularly at the G2/M checkpoint. This critical transition point prevents cells with damaged DNA from entering mitosis, and its modulation is a key mechanism for many therapeutic agents. researchgate.net The arrest in the G2/M phase is often orchestrated by a complex network of proteins that respond to cellular stress or DNA damage. nih.gov

The primary mechanism involves the modulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, which is the master regulator of entry into mitosis. frontiersin.org For cells to progress from the G2 to the M phase, this complex must be activated. frontiersin.org Studies on various compounds have shown that G2/M arrest can be initiated through the activation of DNA damage response pathways, frequently involving the ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2) proteins. frontiersin.orgnih.gov When DNA damage is detected, ATM is activated and, in turn, phosphorylates Chk2. nih.gov Activated Chk2 can then influence the stabilization and activation of the tumor suppressor protein p53. nih.gov

Furthermore, p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which directly binds to and inhibits the activity of the CDK1/cyclin B complex, thereby halting the cell cycle at the G2/M transition. nih.govnih.gov Some pyrimidine derivatives have been shown to induce G2/M phase arrest by activating the expression of key regulatory proteins. nih.gov For instance, certain podophyllotoxin (B1678966) derivatives activate the expression of cdc2 (CDK1), cyclin B1, and p53, leading to G2/M arrest and subsequent apoptosis. nih.gov The general mechanism often involves the inhibition of CDK1/cyclin B complex formation or activity, preventing the cell from initiating mitosis. frontiersin.org

Table 1: Key Protein Regulators in G2/M Phase Arrest Modulated by Bioactive Compounds

Protein Target Function in Cell Cycle Effect of Modulator Potential Outcome
ATM/Chk2 Sense DNA damage and activate downstream pathways Activation/Upregulation Initiation of cell cycle arrest signaling cascade frontiersin.orgnih.gov
p53 Tumor suppressor; transcription factor for cell cycle inhibitors Activation/Stabilization Induction of p21 and other apoptotic factors nih.govnih.gov
p21 Cyclin-dependent kinase inhibitor Upregulation Inhibition of CDK1/Cyclin B1 complex nih.govnih.gov
CDK1/Cyclin B1 Master regulator of G2 to M phase transition Inhibition/Downregulation G2/M phase arrest frontiersin.orgnih.gov

| CDC25C | Phosphatase that activates CDK1 | Inhibition/Downregulation | Prevention of CDK1 activation, leading to arrest frontiersin.org |

Endothelin Receptor Antagonism Mechanisms

Pyrimidine-based structures are integral to a class of potent endothelin (ET) receptor antagonists. The endothelin system comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two primary G-protein coupled receptor subtypes, ETA and ETB. nih.gov These receptors mediate various physiological processes, with ETA receptors, predominantly located on smooth muscle cells, causing vasoconstriction, and ETB receptors having more diverse roles, including vasodilation and clearance of circulating endothelin. nih.gov

The mechanism of antagonism by pyrimidine analogues often involves competitive binding to these receptors, thereby blocking the physiological effects of endogenous endothelins. The pyrimidine core serves as a crucial scaffold for arranging substituents in a spatial orientation that allows for high-affinity interactions with the receptor's binding pocket.

A prominent example is the development of dual ETA/ETB receptor antagonists where the pyrimidine ring is a central feature. acs.org Structure-activity relationship (SAR) studies on these antagonists have revealed key mechanistic insights:

The Pyrimidine Core: Acts as a central anchor. Modifications to this core can significantly alter potency and selectivity.

Substituents: The nature and position of substituents on the pyrimidine ring and associated side chains are critical for receptor affinity. For example, introducing an additional pyrimidine ring to an ethylene (B1197577) glycol moiety was found to improve affinity for the ETA receptor. acs.org

Dual Antagonism: By carefully selecting substituents, it is possible to design molecules that potently block both ETA and ETB receptors. For instance, attaching a 5-bromo-pyrimidine to an ethylene glycol side chain was a key step in developing highly potent dual antagonists. acs.org

The development of these compounds is often guided by optimizing the interactions with the receptor. The goal is to create a molecule that fits snugly into the receptor's binding site, preventing the natural ligand, endothelin-1, from binding and activating it. This blockade of endothelin signaling leads to effects such as vasodilation and has potential therapeutic applications in cardiovascular diseases. nih.gov

Table 2: Influence of Structural Modifications on Endothelin Receptor Affinity in Pyrimidine Analogues

Structural Moiety Modification Impact on Receptor Affinity Reference
Side Chain Addition of a pyrimidine ring to the ethylene glycol moiety Improved affinity for ETA receptor acs.org
Side Chain Pyrimidine 5-bromo or 5-methylthio substitution Increased potency for both ETA and ETB receptors acs.org
Core Pyrimidine 2-unsubstituted scaffold Maintained potent ET receptor antagonism acs.org

| Core Pyrimidine | 3-methoxyphenoxy vs. 2-methoxyphenoxy substituent | Increased potency on ETA; unchanged affinity for ETB | acs.org |

Interactions with Other Biomolecules and Molecular Targets

Beyond well-defined receptor antagonism and cell cycle modulation, pyrimidine analogues interact with a variety of other biomolecules, demonstrating a broad range of molecular activities. A significant area of investigation is their interaction with nucleic acids.

Certain pyrimidine derivatives have been shown to bind directly to DNA, which can be a mechanism for their cytotoxic effects. mdpi.com For example, the compound 2-Ethyl-5-(4-methylphenyl) pyramido pyrazole (B372694) ophthalazine trione (B1666649) (PPF) was found to interact with calf thymus DNA (ctDNA). nih.gov Spectroscopic and thermodynamic studies suggested that this interaction occurs via an intercalation binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This type of interaction can distort the DNA structure, potentially interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. mdpi.comnih.gov Thermodynamic analysis of the PPF-ctDNA interaction revealed that hydrogen bonding and van der Waals forces play essential roles in the binding process. nih.gov

In addition to DNA, pyrimidine derivatives have been screened for their ability to inhibit various enzymes. For instance, a series of tetrahydropyrimidine-5-carboxylate derivatives were evaluated for their enzymatic inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com This highlights the potential for pyrimidine scaffolds to be developed as enzyme inhibitors for various therapeutic targets.

Table 3: Interaction of Pyrimidine Analogues with Biomolecular Targets

Pyrimidine Analogue Biomolecular Target Mode of Interaction Technique Used for Study Key Finding
2-Ethyl-5-(4-methylphenyl) pyramido pyrazole ophthalazine trione (PPF) Calf Thymus DNA (ctDNA) Intercalation Spectroscopy, Calorimetry, Molecular Dynamics High binding affinity (K ~ 10⁴ M⁻¹); interaction driven by hydrogen bonds and van der Waals forces. nih.gov
4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin Calf Thymus DNA (ctDNA) Not specified Not specified Leads to conformational changes in DNA from B-form to a more compact C-form. nih.gov

Modulation of Inflammatory Mediators

Analogues of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- have demonstrated significant capacity to modulate key inflammatory pathways. Their mechanisms of action involve the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that lead to the production of inflammatory mediators.

A primary target for these compounds is the enzyme cyclooxygenase (COX), which leads to the production of prostaglandins. Specifically, polysubstituted pyrimidines have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) production. nih.gov PGE2 is a key lipid mediator of inflammation, involved in processes like vasodilation, fever, and pain. revvity.com Research on a series of pyrimidine derivatives, structurally related to a parent 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, showed that these compounds could effectively inhibit PGE2 production in mouse peritoneal cells. nih.gov While modifications were made to improve water solubility, several analogues retained potent inhibitory activity against PGE2. nih.gov

Furthermore, the anti-inflammatory effects of pyrimidine analogues can be attributed to their modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). nih.govnih.gov By inhibiting the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of its target genes. nih.gov This leads to a reduction in the levels of key inflammatory cytokines like TNF-α and enzymes like iNOS, which produces the inflammatory mediator nitric oxide.

The modulation extends to other inflammatory molecules as well. While direct evidence linking 2-(4-butylphenyl)-5-ethyl-pyrimidine analogues to specific leukotrienes or interleukins is emerging, the inhibition of overarching pathways like NF-κB suggests a broad anti-inflammatory profile. Interleukins, such as IL-4, IL-5, and IL-13, are critical cytokines in allergic inflammation and are regulated by complex signaling networks that can be influenced by broad-spectrum anti-inflammatory agents. nih.gov

Table 4: Modulation of Inflammatory Mediators by Pyrimidine Analogues

Inflammatory Mediator Role in Inflammation Mechanism of Modulation by Pyrimidine Analogues Reference
Prostaglandin E2 (PGE2) Vasodilation, pain, fever Inhibition of production, likely via COX pathway nih.gov
NF-κB Master transcription factor for inflammatory genes Inhibition of activation and nuclear translocation nih.govnih.gov
TNF-α Pro-inflammatory cytokine Downregulation of expression via NF-κB inhibition nih.govnih.gov
iNOS Produces nitric oxide (inflammatory mediator) Downregulation of expression via NF-κB inhibition nih.gov

| Interleukins (e.g., IL-4, IL-5, IL-13) | Mediate allergic and other inflammatory responses | Potential indirect modulation via upstream signaling pathways | nih.gov |

Advanced Material Science Applications of Pyrimidine Derivatives

Design and Synthesis of Pyrimidine-Based Fluorophores

The pyrimidine (B1678525) core, a heterocyclic aromatic organic compound, has become a significant scaffold in the design and synthesis of novel fluorophores. Its electron-deficient nature, coupled with the potential for substitution at various positions, allows for the fine-tuning of photophysical properties, making pyrimidine derivatives versatile components in the development of advanced materials for sensing and imaging. The strategic attachment of aryl and alkyl groups, such as in the case of 2-aryl-5-alkyl-pyrimidines, can lead to compounds with tailored fluorescence characteristics.

Development of "Turn-Off" Fluorescence Sensors for Specific Analytes

Pyrimidine-based fluorophores have been successfully employed in the creation of "turn-off" fluorescence sensors. This sensing mechanism relies on the quenching of fluorescence upon interaction with a specific analyte. A notable example involves derivatives of 5-(4-tert-butylphenyl)pyrimidine, which are structurally analogous to "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-". These compounds have been developed as effective sensors for the detection of nitroaromatic explosives. researchgate.netspbu.ru

The design of these sensors often incorporates a D–π–A–π–D (donor–π bridge–acceptor–π bridge–donor) architecture, where the pyrimidine ring acts as the electron-accepting core. researchgate.netspbu.ru The interaction with electron-deficient nitroaromatic compounds leads to an efficient fluorescence quenching, enabling the detection of these analytes at very low concentrations. researchgate.netspbu.ru Research on 4,6-bis[5-(heteroaryl)thiophen-2-yl] substituted 5-(4-tert-butylphenyl)pyrimidines has demonstrated their capability to detect various nitro compounds, with detection limits in the range of 10⁻¹ to 10⁻⁶ mol/L in acetonitrile (B52724) solution. researchgate.netspbu.ru This "turn-off" response is often reversible and provides a rapid and sensitive method for analyte detection. researchgate.netspbu.ru

Table 1: Detection Limits of a 5-(4-tert-butylphenyl)pyrimidine-based Sensor for Various Nitro Compounds researchgate.netspbu.ru

AnalyteDetection Limit (mol/L)
Nitrobenzene10⁻³
2,4-Dinitrotoluene10⁻⁵
2,4,6-Trinitrotoluene (TNT)10⁻⁶
Picric Acid10⁻⁶

Exploration of Tunable Photophysical Properties through Structural Modification

The photophysical properties of pyrimidine derivatives can be systematically tuned by altering the substituents on the pyrimidine ring. The introduction of different aryl and alkyl groups allows for precise control over the absorption and emission wavelengths, quantum yields, and Stokes shifts of these fluorophores.

For instance, in 2,5-disubstituted pyrimidines, the nature of the substituent at the 2-position (e.g., an aryl group like 4-butylphenyl) and the 5-position (e.g., an alkyl group like ethyl) significantly influences the electronic structure and, consequently, the photophysical characteristics of the molecule. Theoretical and experimental studies on various pyrimidine derivatives have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated through structural modifications. This modulation directly impacts the absorption and emission properties.

Research on pyrazolo[1,5-a]pyrimidines has demonstrated that the introduction of electron-donating groups can enhance both absorption and emission, leading to higher quantum yields. rsc.orgrsc.org Conversely, electron-withdrawing groups can lead to a red-shift in the emission spectrum. rsc.orgrsc.org While specific data for "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-" is not available, the principles of substituent effects on the pyrimidine core suggest that its photophysical properties would be a result of the interplay between the electron-donating character of the butylphenyl group and the electronic nature of the pyrimidine ring itself.

Table 2: Illustrative Photophysical Data for Structurally Related Pyrimidine Derivatives

Compound TypeAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
5-Substituted 2-thiopyrimidine~275Phosphorescence- rsc.orgresearchgate.net
Pyrazolo[1,5-a]pyrimidine (with EDG)--up to 0.97 rsc.orgrsc.org
4-(Aryl)-benzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine (B1208166)-450-550- nih.gov

Aggregation-Induced Emission (AIE) Characteristics of Pyrimidine Frameworks

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. home.blognih.gov This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Pyrimidine-based frameworks have been shown to exhibit AIE characteristics. The propeller-like structure of some pyrimidine derivatives can lead to twisted intramolecular charge transfer (TICT) states in solution, which are often non-emissive. Upon aggregation, the restriction of these intramolecular motions can lead to a significant enhancement of fluorescence.

For example, new families of pyrimidine-based BF2 complexes have been developed that exhibit intense fluorescence in their aggregated or solid-state due to AIE. nih.gov X-ray crystallographic analysis of these compounds revealed that weak intermolecular interactions fix the molecular conformations, leading to intense fluorescence in the solid state. nih.gov While direct evidence for AIE in "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-" has not been reported, its molecular structure, featuring a rotatable phenyl group, suggests that it could potentially exhibit AIE behavior under appropriate conditions.

Pyrimidine Scaffolds in Organic Electronic Materials

The unique electronic properties of the pyrimidine ring make it an attractive building block for organic electronic materials. The presence of two nitrogen atoms in the aromatic ring imparts an electron-deficient character, which is beneficial for applications in organic semiconductors and optoelectronic devices.

Application in Organic Semiconductors and Optoelectronic Devices

Pyrimidine derivatives have been investigated for their potential use in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electron-deficient nature of the pyrimidine core makes it suitable for use as an electron-transporting material or as a component in emissive layers.

In the context of OLEDs, pyrimidine-based materials can facilitate electron injection and transport, leading to improved device efficiency and stability. The ability to tune the energy levels of pyrimidine derivatives through chemical modification allows for better energy level alignment with other materials in the device stack. While specific device data for "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-" is not available, the general properties of 2,5-disubstituted pyrimidines suggest their potential utility in this field. nih.govnih.govepa.gov

Investigation of Electrogenerated Properties

The electrochemical behavior of pyrimidine derivatives is crucial for understanding their performance in organic electronic devices. Cyclic voltammetry and other electrochemical techniques are used to determine the oxidation and reduction potentials of these compounds, which correspond to their HOMO and LUMO energy levels.

Studies on the electrochemical reduction of pyrimidine and its derivatives have shown that they can undergo reversible or quasi-reversible redox processes. The specific substitution pattern on the pyrimidine ring can influence the reduction potentials and the stability of the resulting radical anions. For instance, the presence of aryl and alkyl substituents can affect the electron density of the pyrimidine ring, thereby altering its electrochemical properties. Systematic studies on 2,2'-bipyrimidines have shown that changes in substituents can lead to considerable differences in electrochemical stability. nih.gov The investigation of these electrogenerated properties is essential for designing new pyrimidine-based materials with optimized performance for electronic applications.

Advanced Polyimide and Polymer Systems Incorporating Pyrimidine Moieties

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their application can be limited by poor solubility, which makes processing difficult. The incorporation of pyrimidine units into the polymer backbone is a promising strategy to address this challenge while maintaining or even enhancing the desirable properties of polyimides.

The introduction of heterocyclic rings, such as pyrimidine, into the main chain of polyimides can disrupt the polymer's structural regularity, leading to improved solubility in organic solvents without compromising thermal stability. The rigidity and polarizability of the pyrimidine nucleus can create a balance between high thermal stability and good processability. rsc.org

Research has demonstrated the synthesis of hyperbranched polyimides containing pyrimidine nuclei, which exhibit excellent solubility in polar aprotic solvents. rsc.orgnih.gov In one study, 2,4,6-triaminopyrimidine (B127396) (TAP) was used as a monomer to create a hyperbranched structure. The resulting polyimides showed high glass transition temperatures (Tg) and good thermal stability, with 10% weight loss temperatures (T10) ranging from 414 to 531 °C. researchgate.net

The incorporation of pyridine (B92270) rings, which are structurally similar to pyrimidines, has also been shown to enhance the solubility and thermal properties of polyimides. researchgate.netresearchgate.netresearchgate.net For instance, a series of polyimides derived from a diamine containing a pyridine ring exhibited excellent solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C and 10% weight loss temperatures between 552 and 580 °C. researchgate.net These findings suggest that the presence of the nitrogen-containing heterocyclic ring increases the solubility of the polymers due to intermolecular dipole-dipole interactions with the solvent. researchgate.net

Table 1: Thermal Properties of Polyimides Containing Pyridine/Pyrimidine Moieties

Polymer SystemMonomersGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10)Reference
Hyperbranched Polyimides2,4,6-triaminopyrimidine (TAP), etc.213-317 °C414-531 °C researchgate.net
Pyridine-Containing PolyimidesPPAPP and various dianhydrides> 316 °C552-580 °C researchgate.net

This table presents data on the thermal properties of polyimides incorporating pyrimidine and pyridine moieties, demonstrating their high thermal stability.

The surface properties of polymers, such as hydrophobicity, are critical for various applications, including coatings, membranes, and biomedical devices. The incorporation of specific chemical moieties can be used to tailor the surface energy and wettability of a material. While research directly focused on "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-" for hydrophobic surface modification is limited, the principles of polymer chemistry suggest that the introduction of pyrimidine derivatives with hydrophobic side chains can impart water-repellent properties.

The hydrophobicity of a polymer surface is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The chemical structure of the repeating unit in a polymer dictates its inherent hydrophobicity. By incorporating pyrimidine rings functionalized with nonpolar groups, such as the butyl and ethyl groups present in "Pyrimidine, 2-(4-butylphenyl)-5-ethyl-", it is conceivable to increase the hydrophobicity of a polymer surface.

Pyrimidine Derivatives in Magnetic Materials Research

The field of molecular magnetism is focused on the design and synthesis of molecules and molecular assemblies that exhibit magnetic properties. Pyrimidine derivatives have emerged as versatile ligands in the construction of coordination polymers and metal-organic frameworks with interesting magnetic behaviors. The nitrogen atoms in the pyrimidine ring can coordinate to metal ions, mediating magnetic interactions between them.

Recent research has shown that lanthanide(III) ions coordinated with pyrimidine-4,6-dicarboxylate can exhibit single-ion magnet (SMM) behavior. rsc.org SMMs are individual molecules that can function as tiny magnets, with potential applications in high-density data storage and quantum computing. The pyrimidine-based ligand in these systems plays a crucial role in isolating the lanthanide(III) centers and mediating the magnetic anisotropy necessary for SMM behavior. rsc.org

Furthermore, studies on dinuclear lanthanide complexes bridged by 2,2'-bipyrimidine (B1330215) have demonstrated that this pyrimidine derivative can provide a communication pathway between the metal ions, influencing their magnetic properties and leading to SMM behavior. rsc.org The magnetic properties of complexes involving other pyrimidine-based ligands, such as 2-aminopyrimidine, have also been investigated. researchgate.net Theoretical studies on cobalt-pyrimidine complexes have explored their structural, electronic, and magnetic properties, providing insights into the nature of the metal-ligand interactions. researchgate.net

Table 2: Examples of Pyrimidine Derivatives in Magnetic Materials

Pyrimidine DerivativeMetal Ion(s)Observed Magnetic PropertyReference
Pyrimidine-4,6-dicarboxylateLanthanide(III)Single-Ion Magnet (SMM) Behavior rsc.org
2,2'-BipyrimidineLanthanide(III)Single-Molecule Magnet (SMM) Behavior rsc.org
2-AminopyrimidineVarious Transition MetalsCoordination complexes with magnetic properties researchgate.net

This table provides examples of pyrimidine derivatives that have been utilized in the synthesis of molecular-based magnetic materials.

Pyrimidine Scaffolds in Optical Materials and Organic Pigments

The unique electronic structure of the pyrimidine ring makes it an attractive component for the design of organic materials with interesting optical properties. The electron-withdrawing nature of the pyrimidine core allows for the creation of "push-pull" molecules, where electron-donating and electron-accepting groups are connected through a π-conjugated system. rsc.orgrsc.org This molecular design is fundamental to the development of materials with nonlinear optical (NLO) properties, which have applications in optical data processing and photonics. rsc.orgrsc.org

A wide range of NLO chromophores based on the pyrimidine scaffold have been synthesized and studied. researchgate.net These molecules can exhibit large second- and third-order NLO responses. For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, demonstrated a significant third-order nonlinear susceptibility, highlighting its potential for optical and photonic applications. rsc.org

Pyrimidine derivatives are also extensively investigated for their fluorescent properties. nih.govacs.org By tuning the substituents on the pyrimidine ring, it is possible to control the emission wavelength and quantum yield of these molecules. This has led to the development of pyrimidine-based fluorescent probes for various sensing and imaging applications. nih.govacs.org Furthermore, pyrimidine-containing dyes have been explored as photosensitizers in dye-sensitized solar cells and as emissive components in organic light-emitting diodes (OLEDs). researchgate.net

While the term "organic pigment" can encompass a broad range of colored organic molecules, specific research on pyrimidine derivatives for traditional pigment applications is less common. However, the synthesis of pyrimidine-based azo dyes has been reported, and these compounds exhibit color and have been evaluated for their properties on polyester (B1180765) fabrics. orientjchem.org

Table 3: Optical Applications of Pyrimidine Derivatives

ApplicationType of Pyrimidine DerivativeKey Optical PropertyReference
Nonlinear Optics"Push-pull" pyrimidine chromophoresHigh nonlinear susceptibility rsc.orgresearchgate.netrsc.org
Fluorescent ProbesSubstituted pyrimidinesEnvironment-sensitive fluorescence nih.govacs.org
Organic Light-Emitting Diodes (OLEDs)2,4,6-TriarylpyrimidinesThermally activated delayed fluorescence researchgate.net
Dye-Sensitized Solar CellsDonor-π-acceptor pyrimidine dyesPhotosensitization researchgate.net

This table summarizes various applications of pyrimidine derivatives in the field of optical materials, highlighting their diverse functionalities.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Complex Pyrimidine (B1678525) Structures

Recent advances in synthetic organic chemistry offer exciting possibilities for the synthesis and diversification of complex pyrimidine structures like 2-(4-butylphenyl)-5-ethyl-pyrimidine. While traditional methods for pyrimidine synthesis, such as the Biginelli reaction, involve the condensation of carbonyl compounds with diamines, newer techniques provide greater efficiency and molecular diversity. tubitak.gov.trresearchgate.netchemicalbook.com

One of the most promising areas is the use of transition-metal-catalyzed C-H functionalization . nih.govthieme-connect.com This approach allows for the direct introduction of functional groups onto the pyrimidine ring, bypassing the need for pre-functionalized starting materials. nih.gov Methodologies like palladium-catalyzed direct arylation could be employed to introduce the 4-butylphenyl group at the 2-position of a pre-existing 5-ethylpyrimidine (B1285229) core. nih.gov Iron-catalyzed methodologies are also emerging as a more sustainable option for pyrimidine synthesis. organic-chemistry.org Furthermore, metal-free C-H borylation presents a robust method for creating versatile organoboron intermediates from 2-pyrimidylanilines, which can then be used in further cross-coupling reactions. rsc.org

Photoredox catalysis is another rapidly developing field that enables novel transformations under mild conditions. acs.orgmdpi.com Visible-light-induced reactions can facilitate the formation of complex pyrimidine derivatives through radical-mediated pathways. acs.orgnih.gov This could be particularly useful for introducing the ethyl group at the 5-position or for further functionalization of the pyrimidine core.

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of heterocyclic compounds. uc.ptapple.comspringerprofessional.de Continuous-flow processes allow for precise control over reaction parameters, leading to higher yields and cleaner reactions. springerprofessional.de Implementing flow chemistry for the synthesis of 2-(4-butylphenyl)-5-ethyl-pyrimidine could streamline its production and enable the rapid generation of analogues for structure-activity relationship (SAR) studies. uc.ptresearchgate.net

A "deconstruction-reconstruction" strategy has also been devised, where complex pyrimidines are transformed into iminoenamines, which then serve as building blocks for creating new substituted pyrimidine and 1,2-azole analogues. nih.gov This approach could be used to diversify the core structure of 2-(4-butylphenyl)-5-ethyl-pyrimidine. nih.gov

Synthetic Methodology Potential Application to 2-(4-butylphenyl)-5-ethyl-pyrimidine Key Advantages
Transition-Metal-Catalyzed C-H Functionalization Direct introduction of the 4-butylphenyl and 5-ethyl groups onto a pyrimidine core. High efficiency, atom economy, and allows for late-stage functionalization. nih.govthieme-connect.com
Photoredox Catalysis Formation of the pyrimidine ring or introduction of substituents via radical pathways under mild conditions. Use of visible light as a renewable energy source, high selectivity, and access to unique reactivity. acs.orgacs.org
Flow Chemistry Scalable and efficient synthesis of the target compound and its derivatives. Improved safety, higher yields, better process control, and ease of scale-up. uc.ptspringerprofessional.de
Deconstruction-Reconstruction Diversification of the pyrimidine core to generate novel analogues. Access to a wider range of heterocyclic structures from a common intermediate. nih.gov

Integration of Advanced Computational Methods in Pyrimidine Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. beilstein-journals.orgnih.gov For a molecule like 2-(4-butylphenyl)-5-ethyl-pyrimidine, computational methods can provide valuable insights into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of pyrimidine derivatives with their biological activities or material properties. mdpi.com By developing 3D-QSAR models, researchers can identify the key structural motifs responsible for a desired effect and design new analogues with enhanced performance. mdpi.com

Molecular docking simulations can predict the binding mode and affinity of 2-(4-butylphenyl)-5-ethyl-pyrimidine with various biological targets, such as enzymes or receptors. beilstein-journals.orgtandfonline.com This is particularly relevant in drug discovery, where it can help to identify potential therapeutic targets and guide the design of more potent inhibitors. tandfonline.com For instance, pyrimidine derivatives have been investigated as inhibitors for targets like the epidermal growth factor receptor (EGFR). tandfonline.com

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics and interactions of the molecule in different environments, such as in solution or bound to a protein. tandfonline.com This information is crucial for understanding its mechanism of action and for optimizing its properties.

In the context of materials science, computational methods can be used to predict the electronic and optical properties of pyrimidine-based materials. alfa-chemistry.com For example, Density Functional Theory (DFT) calculations can be used to estimate the HOMO/LUMO energy levels, which are important for applications in organic electronics. alfa-chemistry.com

Computational Method Application in Pyrimidine Research Predicted Outcomes for 2-(4-butylphenyl)-5-ethyl-pyrimidine
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activity or material properties. mdpi.comIdentification of key structural features for desired activities and design of more potent analogues.
Molecular DockingPredict binding modes and affinities to biological targets. tandfonline.comElucidation of potential protein targets and mechanism of action for therapeutic applications.
Molecular Dynamics (MD) SimulationsSimulate molecular motion and interactions over time. tandfonline.comUnderstanding of conformational flexibility and binding stability.
Density Functional Theory (DFT)Calculate electronic structure and properties. alfa-chemistry.comPrediction of optoelectronic properties for potential use in organic electronics.

Novel Mechanistic Insights into Biological and Material Interactions

Understanding the fundamental interactions of 2-(4-butylphenyl)-5-ethyl-pyrimidine with biological systems and materials is crucial for unlocking its full potential.

In the biological realm, pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov Future research could focus on elucidating the specific molecular mechanisms by which 2-(4-butylphenyl)-5-ethyl-pyrimidine exerts its biological effects. This could involve identifying its protein targets, studying its effects on signaling pathways, and investigating its metabolism. mdpi.com For example, some pyrimidine derivatives have been shown to act as inhibitors of protein-protein interactions, which are often dysregulated in diseases like cancer. nih.gov

In materials science, the electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. alfa-chemistry.comresearchgate.netresearchgate.net Pyrimidine-containing compounds have been used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OPVs). alfa-chemistry.comresearchgate.net The 2-(4-butylphenyl)-5-ethyl-pyrimidine structure, with its combination of an electron-deficient core and potentially electron-donating substituents, could exhibit interesting photophysical properties. Future studies could investigate its charge transport characteristics, luminescence, and potential for self-assembly into ordered structures.

Furthermore, the incorporation of pyrimidine rings into liquid crystal structures is a well-established strategy for creating materials with desirable mesomorphic and electro-optical properties. tandfonline.comtandfonline.comresearchgate.net The specific substitution pattern of 2-(4-butylphenyl)-5-ethyl-pyrimidine could lead to novel liquid crystalline phases with potential applications in displays and sensors. tandfonline.comgoogle.com

Exploration of Undiscovered Applications in Chemical and Material Science

Beyond the established roles of pyrimidines, there is a vast and underexplored landscape of potential applications for 2-(4-butylphenyl)-5-ethyl-pyrimidine.

In the field of supramolecular chemistry , the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of self-assembled structures. This could be exploited to create novel materials with tailored properties, such as gels, porous frameworks, or molecular sensors. researchgate.net

The unique electronic properties of the pyrimidine ring also suggest potential applications in catalysis . Pyrimidine-based ligands could be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations.

In materials science , the development of "smart" materials that respond to external stimuli is a major area of research. The 2-(4-butylphenyl)-5-ethyl-pyrimidine scaffold could be functionalized with responsive groups to create materials that change their properties in response to light, temperature, or chemical analytes. This could lead to applications in areas such as sensing, drug delivery, and adaptive optics.

The exploration of pyrimidine-based compounds as fluorescent probes is another promising avenue. researchgate.net The inherent fluorescence of some pyrimidine derivatives can be modulated by their environment, making them useful for detecting specific ions or molecules. researchgate.net The specific substituents on 2-(4-butylphenyl)-5-ethyl-pyrimidine could be tuned to optimize its fluorescent properties for specific sensing applications.

Potential Application Area Underlying Principle Possible Function of 2-(4-butylphenyl)-5-ethyl-pyrimidine
Supramolecular ChemistryNon-covalent interactions leading to self-assembly.Building block for gels, porous materials, or molecular sensors. researchgate.net
CatalysisCoordination to metal centers to influence reactivity.Ligand for modulating the activity and selectivity of catalysts.
"Smart" MaterialsResponsiveness to external stimuli.Core scaffold for materials that change properties in response to light, heat, or chemicals.
Fluorescent ProbesEnvironment-dependent fluorescence.A tunable fluorophore for the detection of specific analytes. researchgate.net

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